



# Application Notes and Protocols for PERK/eIF2α Activator 1 (CCT020312)

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Compound of Interest		
Compound Name:	PERK/eIF2 A activator 1	
Cat. No.:	B15136577	Get Quote

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#### Introduction

PERK/eIF2α activator 1, also known as CCT020312, is a selective activator of the EIF2AK3/PERK (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3) signaling pathway. [1][2] Activation of PERK is a key event in the Unfolded Protein Response (UPR), an adaptive cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). CCT020312 elicits the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical downstream target of PERK.[3] This event leads to a global attenuation of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4). The activation of the PERK/eIF2α/ATF4 axis can ultimately lead to diverse cellular outcomes, including apoptosis and cell cycle arrest, making CCT020312 a valuable tool for studying the UPR and a potential therapeutic agent in diseases such as cancer.[4][5][6]

## **Physicochemical Properties**



Property	Value
Molecular Formula	C31H30Br2N4O2
Molecular Weight	650.40 g/mol
Appearance	Light yellow to yellow solid
CAS Number	324759-76-4

## **Solubility Data**

The solubility of PERK/eIF2α activator 1 (CCT020312) is critical for its effective use in both in vitro and in vivo experimental settings. Below is a summary of its solubility in various solvents and formulations. It is often recommended to use sonication or gentle heating to aid dissolution.[7] For in vitro stock solutions, using freshly opened, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1][4]

Application	Solvent/Vehicle	Solubility/Concentr ation	Notes
In Vitro	DMSO	100 mg/mL (153.75 mM)[1][2][8]	Ultrasonic treatment is recommended.
DMSO	145 mg/mL (222.94 mM)[7]	Sonication is recommended.	
In Vivo	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (3.20 mM)[1][2]	Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.08 mg/mL (3.20 mM)[1][2]	Results in a suspended solution; requires sonication.	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.20 mM)[1][2]	Results in a clear solution.	-



# Experimental Protocols Preparation of Stock Solutions for In Vitro Use

- Materials:
  - PERK/eIF2α activator 1 (CCT020312) powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes or vials
  - Vortex mixer
  - Ultrasonic bath
- Procedure:
  - Equilibrate the CCT020312 powder to room temperature before opening the vial to prevent moisture condensation.
  - 2. Aseptically weigh the desired amount of CCT020312 powder. For small quantities (e.g., 1 mg, 5 mg), it is often recommended to dissolve the entire contents of the vial to avoid weighing errors.[7]
  - 3. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., to prepare a 10 mM stock solution from 1 mg of powder, add 153.8  $\mu$ L of DMSO).
  - 4. Vortex the solution thoroughly.
  - 5. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath until it becomes clear.[1][7]
  - 6. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - 7. Store the stock solutions at -20°C or -80°C. At -20°C, the solution is stable for up to 6 months, while at -80°C, it can be stored for up to one year.[1][2]



### **Preparation of Formulations for In Vivo Administration**

The following protocol describes the preparation of a common vehicle for intraperitoneal injection.

- Materials:
  - PERK/eIF2α activator 1 (CCT020312)
  - DMSO
  - PEG300
  - Tween-80
  - Sterile Saline (0.9% NaCl)
  - Sterile tubes
  - Vortex mixer
- Procedure (for a 1 mL working solution):[1]
  - 1. Prepare a concentrated stock solution of CCT020312 in DMSO (e.g., 20.8 mg/mL).
  - 2. In a sterile tube, add 100 µL of the DMSO stock solution.
  - 3. Add 400  $\mu$ L of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
  - 4. Add 50 μL of Tween-80 and mix again until the solution is clear.
  - 5. Add 450 µL of sterile saline to bring the final volume to 1 mL.
  - 6. Mix the final solution thoroughly before administration. This formulation should be prepared fresh for each use.

## **Mechanism of Action and Signaling Pathway**

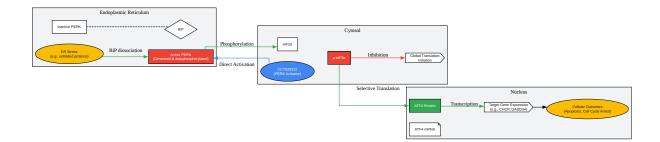


### Methodological & Application

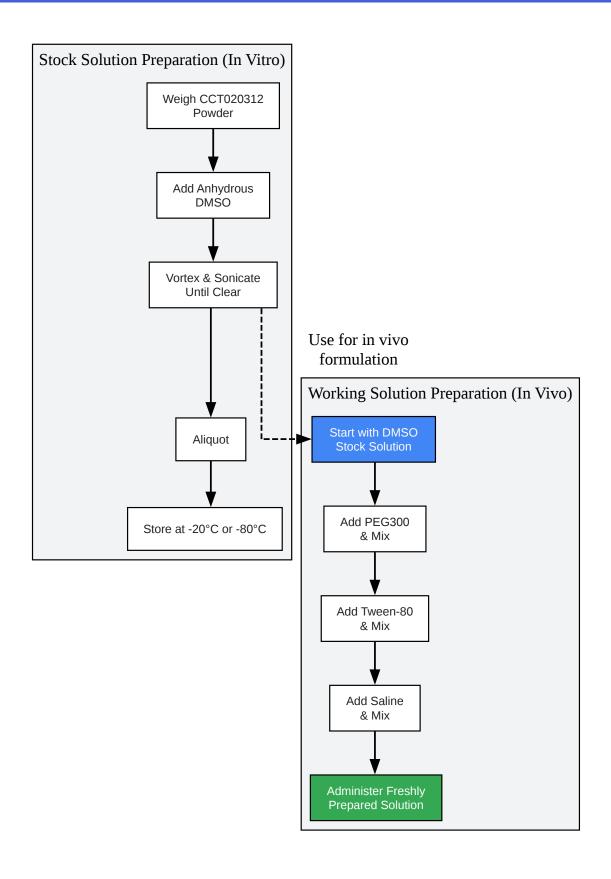
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PERK is a transmembrane protein located in the ER. Under normal conditions, it is kept in an inactive state through its association with the chaperone protein BiP (Binding immunoglobulin protein). Upon ER stress, BiP dissociates from PERK, leading to PERK's oligomerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α at Serine 51. This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a reduction in global protein synthesis. However, phosphorylated eIF2α selectively enhances the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, such as CHOP (C/EBP homologous protein). CCT020312 directly activates PERK, thus initiating this signaling cascade independent of ER stress.[9]









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